REACTION_SMILES
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[F:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[O:8][CH2:7][CH2:6][C:5]2([NH:12][C:13]([NH2:14])=[O:15])[C:16]([OH:17])=[O:18].[K+:24].[Mn:19](=[O:20])([O-:21])(=[O:22])=[O:23]>>[F:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[O:8][CH2:7][CH2:6][C:5]2=[O:20]
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Name
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NC(=O)NC1(C(=O)O)CCOc2ccc(F)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)NC1(C(=O)O)CCOc2ccc(F)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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O=C1CCOc2ccc(F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |